molecular formula C10H11F3N2O2 B3151137 N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 70339-08-1

N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No. B3151137
M. Wt: 248.2 g/mol
InChI Key: MDYMVCKIVPOBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04168153

Procedure details

To a solution of 45 g of 3-(trifluoromethyl)-4-chloronitrobenzene in 150 ml of DMSO was added 13 g of isopropylamine. The mixture was heated at 80°-90° C. for two hours, poured over ice water, acidified and filtered. The filter cake was dried to yield 49.6 g of product; m.p. 35°-36° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1Cl.[CH:15]([NH2:18])([CH3:17])[CH3:16]>CS(C)=O>[CH:15]([NH:18][C:8]1[CH:7]=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[CH:4][C:3]=1[C:2]([F:14])([F:13])[F:1])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1Cl)[N+](=O)[O-])(F)F
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80°-90° C. for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.